N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O4S/c1-3-28(31(41)34-22-10-9-13-24(20-22)43-2)44-33-36-26-15-8-7-14-25(26)30-35-27(32(42)39(30)33)21-29(40)38-18-16-37(17-19-38)23-11-5-4-6-12-23/h4-15,20,27-28H,3,16-19,21H2,1-2H3,(H,34,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGGTOHBUUVFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Aromatic moiety : The 3-methoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
- Imidazoquinazoline core : This structure is often associated with significant biological activity, particularly in cancer research.
- Piperazine derivative : Known for its role in enhancing bioavailability and modulating receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-methoxyphenyl)-2-{...}. For instance, derivatives of imidazoquinazoline have shown promising results against various cancer cell lines:
These studies indicate that modifications in the structure significantly influence the anticancer efficacy, suggesting that N-(3-methoxyphenyl)-2-{...} may exhibit similar or enhanced properties.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Kinases : Many imidazoquinazolines act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
- Induction of Apoptosis : Compounds within this class have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, preventing proliferation.
Case Studies
A notable case study involved the evaluation of a related compound's effect on human cancer cell lines. The study revealed that the compound significantly reduced cell viability and induced apoptosis through a caspase-dependent pathway. This suggests that N-(3-methoxyphenyl)-2-{...} could similarly affect cell survival mechanisms.
Cytotoxicity Assessments
Cytotoxicity tests on various human cancer cell lines demonstrated varying degrees of effectiveness. For example:
These results indicate that the compound may possess broad-spectrum anticancer activity, warranting further investigation.
Scientific Research Applications
Molecular Formula
- Molecular Weight : 405.5 g/mol
- Molecular Formula : C₁₈H₁₈N₄O₃S
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the imidazoquinazoline scaffold has been associated with the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research suggests that N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide may act as a potent inhibitor of tumor growth by targeting specific signaling pathways involved in cancer progression .
Antidepressant and Anxiolytic Effects
The piperazine ring is a common feature in many antidepressants and anxiolytics. Preliminary in vitro studies have shown that derivatives of this compound could potentially modulate serotonin and dopamine receptors, leading to mood-enhancing effects. The presence of the piperazine group suggests that this compound may offer therapeutic benefits for mood disorders .
Anti-inflammatory Properties
Compounds containing imidazoquinazoline structures have been reported to possess anti-inflammatory properties. Molecular docking studies indicate that this compound may inhibit enzymes such as lipoxygenase, which play critical roles in inflammatory responses . This positions the compound as a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
The presence of multiple heterocycles within the structure enhances its potential as an antimicrobial agent. Studies on similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be explored for its antimicrobial properties .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer potential of structurally related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
In silico docking studies revealed that similar compounds effectively inhibited lipoxygenase activity, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The imidazo[1,2-c]quinazolinone core is shared with 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (). Key differences include:
- Substituents : The target compound has a 3-methoxyphenyl group on the butanamide, while the analog features a 3,4-dimethoxyphenyl group and a furylmethyl moiety.
- Bioactivity Implications: The dimethoxy substitution in the analog may enhance lipophilicity and blood-brain barrier penetration compared to the monomethoxy group in the target compound .
Sulfanyl-Linked Derivatives
Compounds like N-cyclohexyl-N-methyl-2-[[3-oxidanylidene-2-[3-oxidanylidene-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]ethanamide () share:
Table 1: Structural Comparison of Sulfanyl-Containing Analogs
Pharmacokinetic and Bioactivity Profiles
Anti-Inflammatory Activity
Quinazolinone derivatives, such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (), exhibit moderate anti-inflammatory activity.
Epigenetic Modulation Potential
Using Tanimoto similarity indexing (), the target compound’s structural resemblance to HDAC inhibitors like SAHA (~70% similarity for analog aglaithioduline) suggests possible histone deacetylase (HDAC) inhibitory activity. However, the 4-phenylpiperazinyl group may introduce off-target effects on serotonin or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
